1-Amino-3-(3-chlorophenyl)propan-2-ol
Description
Contextualization within the Amino Alcohol Class and Propanolamine (B44665) Derivatives
Amino alcohols are organic compounds that contain both an amine and an alcohol functional group. The specific positioning of these groups influences the compound's chemical properties and biological activity. 1-Amino-3-(3-chlorophenyl)propan-2-ol is a propanolamine derivative, characterized by a three-carbon backbone. Propanolamines are a well-established class of compounds with numerous applications in medicinal chemistry.
The structure of this compound features a hydroxyl group on the second carbon of the propane (B168953) chain and an amino group on the first carbon. The presence of a 3-chlorophenyl substituent is a key feature that significantly influences its electronic and steric properties, and consequently, its reactivity and potential biological interactions.
Rationale for Advanced Research on this Chlorophenyl Propanolamine Derivative
The impetus for advanced research on this compound stems from the well-documented biological activities of related chlorophenyl propanolamine derivatives. The inclusion of a chlorine atom on the phenyl ring can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
Research into analogous compounds suggests that this class of molecules holds potential as enzyme inhibitors and can interact with specific cellular receptors. For instance, various substituted amino alcohols have been investigated for their potential antibiotic and antifungal properties. The unique stereochemistry of chiral compounds like this compound is also a critical factor, as different stereoisomers can exhibit distinct biological activities.
Historical Perspective on the Synthesis and Study of Related Functionalized Propanolamines
The synthesis of amino alcohols has a rich history in organic chemistry. One of the foundational methods for preparing such compounds is the ring-opening of epoxides with amines. This method offers a direct route to vicinal amino alcohols and has been a cornerstone in the synthesis of this class of compounds.
Another historically significant approach involves the reduction of α-amino ketones or esters. The development of stereoselective reduction methods has been crucial in obtaining enantiomerically pure amino alcohols, which are often required for pharmaceutical applications. The synthesis of related compounds, such as 3-dimethylamino-1-phenyl-1-(m-chlorophenyl)propan-2-ol, has been documented in patent literature, highlighting the industrial interest in this class of molecules. googleapis.com
Overview of Current Academic Research Trajectories Involving the Compound
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the current academic research trajectories for the broader class of functionalized propanolamines are indicative of its potential areas of investigation.
Current research on related amino alcohol derivatives spans a wide range of therapeutic areas. For example, some are being explored for their potential as anticancer agents, with studies focusing on their ability to inhibit specific kinases involved in cancer cell signaling. Others are being investigated for their antiviral and anti-cholinesterase properties. The exploration of these compounds as synthons for more complex molecules is also an active area of research.
Data on Related Chlorophenyl Propanolamine Derivatives
To provide a comparative context, the following table summarizes key information for this compound and some of its closely related isomers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (1S,2R)-1-Amino-1-(3-chlorophenyl)propan-2-ol | 1213542-07-4 | C₉H₁₂ClNO | 185.65 |
| (1S,2R)-2-Amino-1-(3-chlorophenyl)-1-propanol | 911473-94-4 | C₉H₁₂ClNO | 185.65 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(3-chlorophenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-8-3-1-2-7(4-8)5-9(12)6-11/h1-4,9,12H,5-6,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVMFXCKGMAPQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Amino 3 3 Chlorophenyl Propan 2 Ol
Retrosynthetic Analysis and Key Disconnection Strategies for the Propanolamine (B44665) Scaffold
Retrosynthetic analysis is the process of breaking down a target molecule into simpler, commercially available starting materials. amazonaws.com For the 1-Amino-3-(3-chlorophenyl)propan-2-ol scaffold, two primary disconnection strategies are apparent, targeting the key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds that form the amino alcohol core.
C-N Disconnection: This is the most common approach. The bond between the nitrogen atom and the propanol (B110389) backbone is disconnected. This strategy points to two types of synthons: an electrophilic three-carbon chain containing the hydroxyl group and a nucleophilic amine source (like ammonia). A practical chemical equivalent for the electrophilic synthon is an epoxide, such as 3-(3-chlorophenyl)-1,2-epoxypropane, or a haloalcohol like 1-chloro-3-(3-chlorophenyl)propan-2-ol.
C-C Disconnection: A disconnection adjacent to the hydroxyl group can also be envisioned. For instance, breaking the bond between C2 and C3 leads to a two-carbon amino alcohol synthon and a 3-chlorobenzyl synthon. This suggests a reaction involving the addition of a 3-chlorobenzyl organometallic reagent to a 2-aminoacetaldehyde (B1595654) derivative.
These disconnections form the theoretical basis for the various synthetic routes discussed below.
Classical Synthetic Routes to Functionalized Amino Alcoholsrsc.orgresearchgate.netmdpi.commdpi.com
Several well-established methods are employed for the synthesis of functionalized amino alcohols. These routes offer versatility and are often chosen based on the availability of starting materials and desired scale.
The ring-opening of epoxides with amines is a direct and widely used method for preparing β-amino alcohols. rsc.orgniscpr.res.in This reaction, known as aminolysis, typically involves a nucleophilic attack of the amine on one of the epoxide's carbon atoms.
A common pathway starts with a suitable phenol (B47542) or, in this case, a Grignard reagent derived from 1-bromo-3-chlorobenzene, which reacts with epichlorohydrin (B41342) to form the key intermediate, an appropriately substituted epoxide. This epoxide is then opened by an amine, such as ammonia (B1221849), to yield the final product. The reaction of epichlorohydrin with an amine is a cornerstone of β-amino alcohol synthesis. mdpi.comniscpr.res.in The process is generally regioselective, with the amine preferentially attacking the less sterically hindered carbon of the epoxide ring. mdpi.com
Table 1: Example Reaction Conditions for Epoxide Aminolysis
| Starting Materials | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 3-(3-chlorophenyl)-1,2-epoxypropane, Ammonia | Water | Ethanol | 80°C | Moderate-Good | General Method |
Reductive amination, or reductive alkylation, is a versatile method for forming amines from carbonyl compounds. wikipedia.org The process involves two main steps: the formation of an imine from the reaction of a ketone or aldehyde with an amine, followed by the reduction of the imine intermediate to the corresponding amine. brainly.comyoutube.com This can often be performed in a one-pot reaction. youtube.com
For the synthesis of this compound, the required starting material would be 1-hydroxy-3-(3-chlorophenyl)propan-2-one. This α-hydroxy ketone can be reacted with ammonia to form an imine, which is then reduced using a suitable reducing agent.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. wikipedia.orgbrainly.com Sodium cyanoborohydride is particularly useful for one-pot reactions as it is less reactive towards the starting ketone compared to the intermediate imine. youtube.com
Table 2: General Scheme for Reductive Amination
| Step | Reactants | Intermediate/Product | Reagents |
|---|---|---|---|
| 1 | 1-hydroxy-3-(3-chlorophenyl)propan-2-one, Ammonia | Imine intermediate | Mild acid catalyst |
This method involves the direct displacement of a leaving group, such as a halide, from an alcohol scaffold by an amine nucleophile. nih.gov The synthesis would start with a precursor like 1-chloro-3-(3-chlorophenyl)propan-2-ol. Reaction with an amine source, typically ammonia in a suitable solvent, leads to the displacement of the chloride ion via an Sₙ2 mechanism, forming the desired amino alcohol.
This approach is straightforward but can sometimes be complicated by side reactions, such as the formation of secondary and tertiary amines if the primary amine product reacts further with the starting haloalcohol. youtube.com Using a large excess of the amine can help to favor the formation of the primary amine product.
More complex, multi-step syntheses can be designed starting from simpler ketones or aldehydes. A hypothetical route could start from 3-chlorobenzaldehyde. An aldol (B89426) reaction with acetone (B3395972) could yield 4-(3-chlorophenyl)-3-buten-2-one. Subsequent reduction of the double bond and the ketone would be required, along with the introduction of the amino group.
A more direct, though still multi-step, approach could involve the α-bromination of a ketone like 1-(3-chlorophenyl)propan-2-one. The resulting α-bromo ketone can then undergo nucleophilic substitution with an amine source, followed by the stereoselective reduction of the carbonyl group to furnish the amino alcohol. wikipedia.org The synthesis of β-amino alcohols can also be achieved through a cascade process involving C-H bond hydroxylation at the benzylic α-carbon, followed by the reduction of a nitrile or amide group. nih.gov
Stereoselective Synthesis of Enantiopure 1-Amino-3-(3-chlorophenyl)propan-2-olrsc.orgdiva-portal.orgorganic-chemistry.orgresearchgate.net
Many applications of amino alcohols, particularly in pharmaceuticals, require a specific enantiomer. westlake.edu.cn Therefore, stereoselective synthesis is crucial for producing enantiopure this compound.
Several strategies can be employed:
Use of Chiral Starting Materials: A common approach is to start with an enantiomerically pure precursor. For instance, using (R)- or (S)-epichlorohydrin in an epoxide-based synthesis will lead to the corresponding enantiomer of the final product. rsc.org A synthesis for a similar compound, (R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol, has been described starting from (R)-epichlorohydrin and 4-chlorobenzaldehyde. chemicalbook.com
Asymmetric Catalysis: Chiral catalysts can be used to control the stereochemistry of a reaction. For example, asymmetric reduction of the ketone in an α-amino ketone precursor can yield a specific stereoisomer of the amino alcohol. Similarly, developments in chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have provided new pathways to chiral β-amino alcohols with high enantiomeric excess. westlake.edu.cn
Biocatalysis: Enzymes are highly stereoselective catalysts. Engineered amine dehydrogenases (AmDHs) can be used for the asymmetric reductive amination of α-hydroxy ketones, providing chiral amino alcohols with excellent enantioselectivity (>99% ee). nih.gov Lipases have also been reported to catalyze the ring-opening of epoxides, and while the primary focus is often on regioselectivity, some degree of enantioselectivity can be observed, especially with chiral lipase (B570770) catalysts. mdpi.com
Table 3: Approaches to Stereoselective Synthesis
| Method | Principle | Example | Potential Outcome |
|---|---|---|---|
| Chiral Pool Synthesis | Use of enantiopure starting materials | Reaction of (R)-epichlorohydrin with 3-chlorobenzyl magnesium bromide, followed by amination | (R)-1-Amino-3-(3-chlorophenyl)propan-2-ol |
| Asymmetric Catalysis | A chiral catalyst directs the formation of one enantiomer over the other | Cr-catalyzed asymmetric cross aza-pinacol coupling of an aldehyde and an imine westlake.edu.cn | High enantiomeric excess (ee) of the desired amino alcohol |
Asymmetric Catalysis in C-C Bond Formation and Functionalization
Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often preferred for its high atom economy and potential for industrial scalability.
A foundational strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into a prochiral substrate. wikipedia.orgsigmaaldrich.com This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is cleaved and can often be recovered. For the synthesis of this compound, this could be achieved through a stereoselective aldol reaction.
A common class of chiral auxiliaries is the oxazolidinones, popularized by David Evans. In a hypothetical route, an N-acyl oxazolidinone, derived from a readily available amino alcohol, can be used to control the formation of the stereocenter at C-2. The process involves the formation of a boron enolate, which then reacts with an aldehyde. nih.gov
Proposed Synthetic Route using an Oxazolidinone Auxiliary:
Acylation: A chiral oxazolidinone is acylated with propionyl chloride to form the corresponding N-propionyl imide.
Enolization: The imide is treated with a boron triflate (e.g., dibutylboron triflate) and a hindered base to generate a stereodefined (Z)-enolate.
Aldol Reaction: The Z-enolate reacts with 3-chlorobenzaldehyde. The chiral auxiliary shields one face of the enolate, forcing the aldehyde to approach from the less hindered side, thereby establishing the desired stereochemistry at the two newly formed chiral centers.
Auxiliary Removal: The chiral auxiliary is subsequently cleaved, typically via hydrolysis or reductive cleavage with agents like lithium borohydride, to yield the chiral amino alcohol.
Another widely used auxiliary is tert-butanesulfinamide, which is particularly effective for the asymmetric synthesis of amines. yale.edu A precursor ketone could react with (R)- or (S)-tert-butanesulfinamide to form a sulfinyl imine, which is then reduced diastereoselectively to create the desired amine stereocenter.
Table 1: Comparison of Common Chiral Auxiliaries for Amino Alcohol Synthesis
| Chiral Auxiliary | Typical Application | Key Features |
| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations | High diastereoselectivity, well-defined transition states, auxiliary is recoverable. |
| Pseudoephedrine | Asymmetric alkylations | Forms a stable chelate with the metal enolate, providing excellent facial bias. |
| Camphorsultam | Asymmetric Diels-Alder, aldol, and alkylation reactions | Rigid bicyclic structure provides high steric hindrance and excellent stereocontrol. |
| (S)- and (R)-tert-Butanesulfinamide | Asymmetric synthesis of chiral amines via reduction of sulfinylimines yale.edu | Versatile, reliable, and the auxiliary is easily removed under mild acidic conditions. |
Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. nih.gov This field has grown rapidly, providing powerful alternatives to metal-based catalysts. For the synthesis of 1,2-amino alcohols, proline and its derivatives are effective catalysts for asymmetric aldol and Mannich reactions. nih.gov
A potential organocatalytic route to this compound could involve an asymmetric cross-aldol reaction. For instance, a chiral prolinol silyl (B83357) ether catalyst could facilitate the reaction between an aldehyde and a ketone precursor to form the carbon skeleton with high enantioselectivity. Subsequent functional group manipulation, such as reductive amination of a ketone intermediate, would lead to the final product.
Illustrative Organocatalytic Aldol Reaction:
Reactants: 3-Chlorophenylacetaldehyde and formaldehyde (B43269) or a protected equivalent.
Catalyst: A chiral diarylprolinol silyl ether.
Mechanism: The catalyst forms an enamine with one aldehyde, which then attacks the second aldehyde in a stereocontrolled manner.
Outcome: The resulting β-hydroxy aldehyde can be converted to this compound through amination and reduction steps.
Transition metal catalysis provides a vast toolkit for asymmetric synthesis. nih.govnih.gov While palladium-catalyzed C-H activation is a powerful tool for complex molecule synthesis, a more direct application for synthesizing this compound would be the asymmetric hydrogenation of a prochiral precursor.
A highly effective method involves the asymmetric reduction of an α-amino ketone. The precursor, 1-amino-3-(3-chlorophenyl)propan-2-one, can be synthesized and then subjected to hydrogenation using a chiral transition metal complex.
Key aspects of this approach include:
Catalyst System: Typically involves a ruthenium, rhodium, or iridium metal center complexed with a chiral diphosphine ligand (e.g., BINAP, DuPhos).
Reaction: The prochiral ketone coordinates to the chiral metal catalyst, and hydrogen is delivered to one face of the carbonyl group, leading to the formation of one enantiomer of the alcohol with high selectivity.
Advantages: This method is highly efficient, with low catalyst loadings often sufficient, leading to excellent atom economy and high enantiomeric excess (ee).
Table 2: Representative Transition Metal-Catalyzed Asymmetric Hydrogenation
| Catalyst Precursor | Chiral Ligand | Substrate Type | Typical Yield (%) | Typical ee (%) |
| [RuCl₂(p-cymene)]₂ | (R)-Xyl-P-Phos | α-Amino Ketones | >95 | >99 |
| [Rh(COD)₂]BF₄ | (S,S)-Et-DuPhos | β-Keto Esters | >90 | >98 |
| Ir(COD)Cl]₂ | (R)-BINAP | α-Amino Ketones | >92 | >97 |
Chiral Pool Synthesis Approaches Utilizing Pre-existing Chiral Centers
Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds such as amino acids, sugars, or terpenes as starting materials. wikipedia.org This strategy can be highly effective if the target molecule's stereochemistry and carbon skeleton are related to the starting material.
For this compound, a plausible chiral pool precursor is a chiral epoxide, such as (R)- or (S)-epichlorohydrin. A synthetic route starting from (R)-epichlorohydrin is outlined below. chemicalbook.com
Epoxide Opening: The epoxide is opened by a nucleophilic attack. To install the 3-chlorophenyl group, a Grignard reagent (3-chlorophenylmagnesium bromide) or an organocuprate could be used, attacking the less substituted carbon of the epoxide. This would yield 1-chloro-3-(3-chlorophenyl)propan-2-ol.
Amination: The terminal chloride is then displaced by an amino group. This can be achieved using ammonia or a protected amine equivalent like sodium azide (B81097) followed by reduction. This step inverts the stereocenter if it proceeds via an Sₙ2 mechanism on a newly formed epoxide, or it retains the stereocenter if it displaces the primary chloride.
Alternatively, an amino acid like L-phenylalanine could be a starting point. Although it contains a phenyl group rather than a 3-chlorophenyl group, electrophilic aromatic substitution could potentially install the chlorine atom at the meta position, though directing this substitution can be challenging. Subsequent reduction of the carboxylic acid would yield the corresponding amino alcohol.
Enzymatic Biotransformations for Enantioselective Production
Biocatalysis, using isolated enzymes or whole-cell systems, offers a highly selective and environmentally friendly method for producing chiral compounds. For the synthesis of this compound, two primary enzymatic strategies are applicable: kinetic resolution and asymmetric reduction.
Kinetic Resolution: This method starts with a racemic mixture of this compound. An enzyme, typically a lipase, is used to selectively acylate one of the enantiomers. The acylated enantiomer can then be easily separated from the unreacted enantiomer. The major drawback is that the maximum theoretical yield for the desired enantiomer is 50%.
Asymmetric Reduction: A more efficient approach is the asymmetric reduction of the prochiral ketone, 1-amino-3-(3-chlorophenyl)propan-2-one. Ketoreductase (KRED) enzymes, often from yeast (Saccharomyces cerevisiae) or other microorganisms, can reduce the ketone to a single enantiomer of the alcohol with very high enantiomeric excess (>99% ee) and high yields. researchgate.net This process is highly valued in industrial settings for its selectivity and mild reaction conditions.
Table 3: Enzymatic Approaches for Chiral Alcohol Synthesis
| Enzymatic Method | Enzyme Class | Substrate | Key Advantage |
| Asymmetric Reduction | Ketoreductase (KRED) | Prochiral Ketone | Theoretical 100% yield, very high ee. |
| Kinetic Resolution | Lipase | Racemic Alcohol | Wide substrate scope, high selectivity. |
| Dynamic Kinetic Resolution | Hydrolase & Racemization Catalyst | Racemic Ester | Overcomes 50% yield limit of standard kinetic resolution. |
Green Chemistry Principles in the Synthesis of the Compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemicalbook.com The synthesis of this compound can be designed to align with these principles.
Prevention of Waste: Catalytic methods (asymmetric catalysis, organocatalysis, and biocatalysis) are inherently greener than stoichiometric approaches, such as those using chiral auxiliaries, because they generate less waste. Catalysts are used in small amounts and can often be recycled.
Atom Economy: Asymmetric hydrogenation and asymmetric reduction have excellent atom economy, as all the atoms of the reactants are incorporated into the final product. In contrast, syntheses involving chiral auxiliaries or protecting groups have lower atom economy due to the mass of the groups that are added and later removed.
Use of Less Hazardous Chemical Syntheses: Replacing hazardous reagents like strong reducing agents (e.g., LiAlH₄) with catalytic hydrogenation (using H₂) or enzymatic reductions (using biocatalysts in aqueous media) significantly improves the safety and environmental profile of the synthesis.
Design for Energy Efficiency: Biocatalytic transformations and some organocatalytic reactions can be run at ambient temperature and pressure, reducing energy consumption. ijcmas.com Solvent-free "grindstone" chemistry represents an energy-efficient alternative for certain reactions. ijcmas.com
Use of Renewable Feedstocks: Chiral pool synthesis, which uses starting materials derived from nature like amino acids or sugars, aligns with the principle of using renewable resources. wikipedia.org
By selecting a synthetic route that incorporates catalysis (chemo- or bio-), minimizes the use of protecting groups, and utilizes safer solvents and reagents, the synthesis of this compound can be performed in a more sustainable and environmentally responsible manner.
Solvent-Free Reactions and Alternative Solvent Systems
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs), which pose environmental and health risks. Consequently, research has focused on minimizing solvent use or replacing them with greener alternatives.
One potential pathway to this compound is through the aminolysis of a corresponding epoxide, 2-((3-chlorophenyl)methyl)oxirane. Studies on analogous reactions have demonstrated that this ring-opening can be performed under surprisingly mild and green conditions. For instance, the aminolysis of various epoxides with amines has been shown to proceed efficiently in water without the need for any catalyst, yielding β-amino alcohols with high selectivity. organic-chemistry.org This approach avoids hazardous solvents and catalysts, making it an attractive green alternative.
For reactions that are not amenable to purely aqueous systems, solvent-free conditions offer another sustainable route. The reaction between epoxides and amines can be effectively catalyzed by zinc(II) perchlorate (B79767) hexahydrate under solvent-free conditions, providing excellent yields and selectivities. organic-chemistry.org Furthermore, polar mixed solvent systems can also facilitate the synthesis of β-amino alcohols from epoxides and primary amines in high yields without a catalyst. organic-chemistry.org The development of entirely solvent-free continuous-flow photooxygenation processes for other transformations highlights a growing trend towards eliminating solvents altogether, which could be adapted for intermediates in the synthesis of the target compound. researchgate.net
Table 1: Alternative Solvent and Solvent-Free Conditions for β-Amino Alcohol Synthesis
| Method | Solvent/Conditions | Catalyst | Key Advantages | Reference |
|---|---|---|---|---|
| Aminolysis of Epoxides | Water | None | Environmentally benign, no catalyst required, high selectivity. | organic-chemistry.org |
| Aminolysis of Epoxides | Solvent-Free | Zinc(II) perchlorate hexahydrate | High yields, excellent chemo-, regio-, and stereoselectivity. | organic-chemistry.org |
| Aminolysis of Epoxides | Polar Mixed Solvents | None | High yields, catalyst-free. | organic-chemistry.org |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. primescholars.comrsc.org Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful. jocpr.com
A common and powerful method for introducing an amino group is through the reduction of a nitro group. acs.org A plausible synthetic route to this compound involves the catalytic hydrogenation of the precursor, 1-(3-chlorophenyl)-3-nitropropan-2-ol. This reaction is highly atom-economical as it theoretically produces only water as a byproduct.
The atom economy can be calculated using the formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 jocpr.com
For the hydrogenation of 1-(3-chlorophenyl)-3-nitropropan-2-ol:
Reactants: C₉H₁₀ClNO₃ (MW: 215.64 g/mol ) + 3 H₂ (MW: 3 x 2.02 g/mol = 6.06 g/mol )
Product: C₉H₁₂ClNO (MW: 185.65 g/mol ) + 2 H₂O (Byproduct)
% Atom Economy = (185.65 / (215.64 + 6.06)) x 100 ≈ 83.7%
This calculation demonstrates that catalytic hydrogenation is an efficient transformation in terms of atom economy. acsgcipr.org In contrast, older methods using stoichiometric metal reductants (e.g., iron or zinc) have significantly lower atom economy due to the formation of large quantities of metal oxide waste. acsgcipr.orgmdpi.com While reaction yield is a crucial metric, atom economy provides a complementary measure of a process's intrinsic efficiency and environmental footprint. rsc.orgscranton.edu
Sustainable Catalytic Systems and Reagents
The choice of catalyst is pivotal for developing sustainable synthetic methods. Ideal catalysts are highly active, selective, recyclable, and non-toxic.
Catalytic Hydrogenation: For the reduction of nitro compounds, catalytic hydrogenation using recyclable precious metal catalysts (PMCs) or more common metal catalysts like Raney Nickel is considered the most atom-efficient method. acsgcipr.org Research into improving these systems is ongoing. For example, modifying Raney Nickel with iron has been shown to increase its activity, allowing for lower reaction temperatures and shorter reaction times in the reduction of aromatic nitro compounds. google.com The use of aqueous flow catalysis with palladium-based catalysts allows for nitro reductions to be performed under ambient conditions, enhancing safety and sustainability. researchgate.net
Biocatalysis: Enzymes offer a highly sustainable approach to catalysis, operating under mild conditions with exceptional selectivity. Multi-enzyme pathways have been designed for the synthesis of chiral amino alcohols from simple precursors like L-phenylalanine. nih.gov These biocatalytic cascades can involve enzymes such as transketolases and transaminases to build the desired carbon skeleton and introduce the amino and hydroxyl groups with precise stereocontrol. dntb.gov.uaresearchgate.net
Asymmetric Catalysis: The synthesis of enantiomerically pure this compound requires stereocontrol. Modern sustainable methods include:
Organocatalysis: Simple primary β-amino alcohols, which can be easily derived from natural amino acids, have been explored as efficient, eco-friendly organocatalysts for asymmetric reactions like the Michael addition of β-keto esters to nitroalkenes, a potential step in building the target molecule's backbone. rsc.org
Transition Metal Catalysis: Copper-catalyzed asymmetric hydroamination of unprotected allylic alcohols has emerged as an efficient, one-step method to access chiral 1,3-amino alcohols. nih.gov Similarly, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines provide a novel pathway to chiral β-amino alcohols from readily available starting materials. westlake.edu.cn These methods often proceed under mild conditions and offer high levels of regio- and enantioselectivity.
Table 2: Examples of Sustainable Catalytic Systems
| Catalytic System | Reaction Type | Key Sustainability Features | Reference |
|---|---|---|---|
| Iron-modified Raney Nickel | Nitro Group Reduction | Higher activity, lower temperatures, shorter reaction times. | google.com |
| Enzymes (e.g., Transaminases) | Asymmetric Amination | Mild aqueous conditions, high stereoselectivity, biodegradable. | nih.govresearchgate.net |
| Amino Acid-derived Organocatalysts | Asymmetric C-C Bond Formation | Metal-free, derived from renewable sources, low toxicity. | rsc.org |
| Copper/Chiral Ligand | Asymmetric Hydroamination | High atom economy, high enantioselectivity, mild conditions. | nih.gov |
Optimization of Reaction Conditions and Yield Enhancement Strategies in Academic Settings
Maximizing reaction yield while minimizing waste and energy consumption is a central goal in academic and industrial research. This is achieved through the systematic optimization of various reaction parameters.
For the synthesis of amino alcohols, key parameters that are typically investigated include:
Molar Ratio of Reactants: In the synthesis of 3-amino-1,2-propanediol (B146019) from 3-chloro-1,2-propanediol (B139630) and ammonia, the molar ratio of the reactants was found to be a critical factor. A significant excess of ammonia (a 15:1 molar ratio) was required to achieve a high yield of 90%. researchgate.net
Temperature: Reaction temperature directly influences reaction rate and selectivity. For the aforementioned amination, an optimal temperature of 50°C was identified. researchgate.net For catalytic reductions, optimizing temperature can be crucial; for instance, using an iron-doped Raney Nickel catalyst allowed the start temperature for a hydrogenation to be lowered by nearly 40°C. google.com
Reaction Time: Optimizing reaction time prevents the formation of byproducts from over-reaction and maximizes throughput. In the synthesis of 3-amino-1,2-propanediol, a reaction time of 4 hours was found to be optimal. researchgate.net
Catalyst Loading and Pressure: In catalytic hydrogenations, the amount of catalyst and the hydrogen pressure are key variables. Minimizing catalyst loading reduces costs and environmental impact, while optimizing pressure enhances safety and efficiency. acsgcipr.org
Academic research often focuses on developing novel catalytic systems that provide high yields under optimized conditions. For example, a recently developed chromium-catalyzed asymmetric coupling of aldehydes and imines was scaled up to demonstrate its practical utility, yielding the desired chiral β-amino alcohol product with an impressive 99% enantiomeric excess (ee) after purification. westlake.edu.cn Such studies highlight the academic effort to not only discover new reactions but also to refine them into practical and high-yielding synthetic tools.
Table 3: Optimization Parameters for Amino Alcohol Synthesis
| Parameter | Example Study | Finding | Reference |
|---|---|---|---|
| Molar Ratio | Synthesis of 3-amino-1,2-propanediol | Optimal n(ammonia):n(chloropropanediol) ratio was 15:1. | researchgate.net |
| Temperature | Synthesis of 3-amino-1,2-propanediol | Optimal reaction temperature was 50°C. | researchgate.net |
| Reaction Time | Synthesis of 3-amino-1,2-propanediol | Optimal reaction time was 4 hours. | researchgate.net |
| Catalyst System | Cr-catalyzed aza-pinacol coupling | Achieved high yield and 99% ee on a gram scale. | westlake.edu.cn |
Advanced Structural and Conformational Analysis of 1 Amino 3 3 Chlorophenyl Propan 2 Ol
High-Resolution Spectroscopic Investigations for Elucidating Molecular Architecture
Advanced spectroscopic methods are indispensable tools for the detailed structural characterization of organic molecules like 1-Amino-3-(3-chlorophenyl)propan-2-ol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry each offer unique and complementary information regarding the molecule's intricate structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for determining the precise structure of organic compounds in solution and the solid state. It provides unparalleled detail about the chemical environment of individual atoms and their connectivity.
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide foundational information about the number and types of protons and carbon atoms in the molecule. In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the aromatic ring, the methine proton of the alcohol group, the methylene (B1212753) protons adjacent to the aromatic ring, and the protons of the aminomethyl group. The chemical shifts of the aromatic protons would be influenced by the presence of the chlorine atom, leading to a complex splitting pattern.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing connectivity. A COSY spectrum would reveal correlations between adjacent protons, for example, showing the coupling between the methine proton and the neighboring methylene protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon skeleton.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Aromatic-H | 7.1-7.3 | m | - |
| CH-OH | 3.8-4.0 | m | - |
| CH₂-Ar | 2.7-2.9 | m | - |
| CH₂-NH₂ | 2.9-3.1 | m | - |
| NH₂ | 1.5-2.5 | br s | - |
| OH | 2.0-3.0 | br s | - |
Note: This table is a hypothetical representation and actual values may vary.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| Aromatic C-Cl | 134 |
| Aromatic C-H | 126-130 |
| Aromatic C-C | 140 |
| CH-OH | 70 |
| CH₂-Ar | 40 |
| CH₂-NH₂ | 45 |
Note: This table is a hypothetical representation and actual values may vary.
While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can offer insights into its structure in the crystalline state. This is particularly valuable for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties. ssNMR can differentiate between polymorphs by detecting variations in the chemical shifts and couplings that are sensitive to the local environment and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. This technique would be instrumental in characterizing any supramolecular assemblies formed by this compound in the solid state.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretches of the primary amine, C-H stretches of the aromatic and aliphatic portions, and the C-Cl stretch. The positions and shapes of the O-H and N-H bands can also provide information about hydrogen bonding.
Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information. While strong in the IR spectrum, the O-H stretch is typically weak in the Raman spectrum. Conversely, aromatic ring vibrations often produce strong Raman signals. The combination of both techniques allows for a more complete vibrational assignment.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch (alcohol) | 3200-3600 (broad) |
| N-H stretch (amine) | 3300-3500 (two bands) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-2960 |
| C=C stretch (aromatic) | 1450-1600 |
| C-O stretch (alcohol) | 1050-1150 |
Mass Spectrometry for Fragmentation Pathways and Exact Mass Determination
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This data is crucial for determining the molecular weight and elemental composition.
High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound, confirming its composition. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be readily observable in the mass spectrum, serving as a key identifier for the presence of a chlorine atom in the molecule.
Upon ionization, the molecule will undergo fragmentation, and the analysis of these fragment ions can provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of a water molecule from the alcohol, cleavage adjacent to the amino group, or cleavage of the bond between the aliphatic chain and the aromatic ring.
Table 4: Potential Mass Spectrometry Fragments of this compound
| Fragment Ion | m/z (for ³⁵Cl) | Possible Structure |
|---|---|---|
| [M]+ | 201 | Molecular Ion |
| [M-H₂O]+ | 183 | Loss of water |
| [CH₂NH₂]+ | 30 | Cleavage at C2-C3 |
Tandem Mass Spectrometry for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of molecules by analyzing their fragmentation patterns. In a typical experiment, the parent ion of this compound would be isolated and then subjected to collision-induced dissociation. The resulting fragment ions would provide crucial information about the connectivity of atoms within the molecule.
Common fragmentation pathways for amino alcohols often involve the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), or cleavage of the carbon-carbon bonds within the propanol (B110389) backbone. The presence of the chlorophenyl group would likely lead to characteristic fragments containing this moiety. Analysis of the precise mass-to-charge ratios of these fragments would allow for the confident structural elucidation of the compound. However, no specific MS/MS studies for this compound were found.
X-ray Crystallography and Crystal Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal.
Single Crystal X-ray Diffraction Analysis of the Compound and its Salts
To perform this analysis, a single crystal of this compound or one of its salts would be grown and irradiated with X-rays. The diffraction pattern would be collected and analyzed to determine the precise atomic coordinates, bond lengths, and bond angles. This would reveal the exact conformation of the molecule in the solid state. No published single crystal X-ray diffraction data for this compound could be located.
Polymorphism and Co-crystallization Studies
Polymorphism refers to the ability of a compound to crystallize in different solid-state forms, each with a unique crystal lattice. These different forms, or polymorphs, can exhibit distinct physical properties. Co-crystallization involves crystallizing the target molecule with another compound to form a new crystalline solid with potentially improved properties. Studies on the potential polymorphic forms or co-crystals of this compound have not been reported in the available literature.
Computational Chemistry for Conformational Landscapes and Electronic Properties
Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for investigating the structural and electronic properties of molecules.
Density Functional Theory (DFT) Calculations for Geometries and Energies
DFT calculations could be employed to determine the optimized molecular geometry of this compound in the gas phase. These calculations would also provide the relative energies of different possible conformers, which arise from the rotation around the single bonds in the molecule's backbone. This would allow for the identification of the most stable conformer and an understanding of the molecule's flexibility. Furthermore, DFT can be used to calculate various electronic properties, such as the distribution of electron density and the energies of the molecular orbitals, which provide insights into the molecule's reactivity. While DFT studies have been conducted on similar molecules, no specific calculations for this compound were identified in the searched literature.
Molecular Dynamics Simulations for Solution-Phase Conformations and Flexibility
Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the time-dependent behavior of molecules, providing insights into their conformational preferences and flexibility in a solution environment that mimics physiological conditions. nih.govnih.gov For a flexible molecule like this compound, which possesses several rotatable single bonds, MD simulations can elucidate the dynamic equilibrium between different spatial arrangements (conformers).
An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water, and then solving Newton's equations of motion for every atom in the system over a specified period. nih.gov This allows for the exploration of the molecule's potential energy surface and the identification of low-energy, stable conformations.
Key insights that would be gained from such a simulation include:
Conformational Landscape: Identification of the most populated conformers in solution. The flexibility of the propanolamine (B44665) backbone allows for various orientations of the amino, hydroxyl, and chlorophenyl groups relative to each other. Intramolecular hydrogen bonding between the amino and hydroxyl groups would likely play a significant role in stabilizing certain conformations.
Flexibility Analysis: Quantification of the molecule's flexibility can be achieved by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions over the simulation trajectory. Regions of high flexibility would indicate parts of the molecule that undergo significant conformational changes.
Solvent Interactions: MD simulations explicitly model the interactions between the solute and solvent molecules, revealing how hydrogen bonding and other non-covalent interactions with the surrounding medium influence the conformational preferences of this compound.
A hypothetical analysis of dihedral angles for the key rotatable bonds in this compound could yield a distribution of preferred orientations, as illustrated in the interactive table below.
| Dihedral Angle | Predominant Conformations (degrees) | Description |
| C1-C2-C3-N | gauche (~60°), anti (~180°) | Describes the orientation of the amino group relative to the carbon backbone. |
| O-C2-C1-C(phenyl) | gauche (~±60°), anti (180°) | Defines the position of the hydroxyl group relative to the chlorophenyl group. |
| C2-C1-C(phenyl)-C(phenyl) | 0° - 180° | Represents the rotation of the 3-chlorophenyl group. |
Note: The data in this table is illustrative and represents typical conformational patterns for flexible aliphatic chains with bulky substituents. Actual values would be derived from detailed MD simulation trajectories.
Quantum Chemical Descriptors for Reactivity and Interaction Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the electronic properties of a molecule, which in turn govern its reactivity and interaction with other molecules. mdpi.comscirp.org For this compound, these descriptors can predict sites susceptible to electrophilic or nucleophilic attack and the nature of its intermolecular interactions.
Commonly calculated quantum chemical descriptors include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A smaller HOMO-LUMO energy gap suggests higher reactivity. mdpi.com For this compound, the lone pairs on the nitrogen and oxygen atoms are expected to contribute significantly to the HOMO, making them likely sites for electrophilic attack. The aromatic ring system would influence both HOMO and LUMO energies.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and prone to electrophilic attack, such as around the nitrogen and oxygen atoms. Regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.
A hypothetical set of quantum chemical descriptors for this compound, calculated at a common level of theory (e.g., B3LYP/6-31G*), is presented in the interactive table below.
| Descriptor | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Electronegativity (χ) | 3.65 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 2.85 | A measure of resistance to change in electron distribution. |
Note: The values in this table are hypothetical and serve to illustrate the types of data obtained from quantum chemical calculations and their interpretation. The actual values would depend on the specific computational method and basis set used.
These quantum chemical descriptors are invaluable for predicting how this compound might interact with biological targets, such as enzymes or receptors, by identifying key pharmacophoric features and potential binding interactions.
Chemical Reactivity and Derivatization of 1 Amino 3 3 Chlorophenyl Propan 2 Ol
Reactions Involving the Primary Amine Moiety
The primary amine group is a nucleophilic center and a weak base, making it susceptible to reaction with various electrophiles.
The nitrogen atom of the primary amine can readily react with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.
Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding N-acyl derivatives (amides).
Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium results in the formation of sulfonamides.
Carbamic Acid Derivatives: The amine group reacts with phosgene (B1210022) derivatives or isocyanates to produce carbamoyl (B1232498) chlorides or ureas, which are precursors to carbamate (B1207046) esters. vulcanchem.comontosight.ai Carbamates are formally esters of the unstable carbamic acid. wikipedia.org
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | Amide |
| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Sulfonamide |
| Carbamate Formation | Benzyl Chloroformate (CbzCl) | Carbamate |
| Urea Formation | Phenyl Isocyanate (PhNCO) | Urea |
The primary amine can be converted into secondary or tertiary amines through alkylation processes.
Direct Alkylation: While reaction with alkyl halides can introduce alkyl groups onto the nitrogen atom, this method is often difficult to control and can lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com
Reductive Amination: A more controlled and widely used method is reductive amination (also known as reductive alkylation). wikipedia.org This process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comwikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org For example, reaction with formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or hydrogenation in the presence of formaldehyde can yield the N,N-dimethyl derivative. googleapis.com
| Method | Reagent(s) | Product Type | Notes |
|---|---|---|---|
| Reductive Amination (Secondary Amine) | Aldehyde/Ketone (e.g., Acetone), Reducing Agent (e.g., NaBH₃CN) | Secondary Amine | Forms an N-isopropyl group from acetone (B3395972). masterorganicchemistry.com |
| Reductive Amination (Tertiary Amine) | Formaldehyde, Reducing Agent (e.g., H₂/Pd, Formic Acid) | Tertiary Amine (N,N-dimethyl) | A common method for methylation of amines. googleapis.com |
The primary amine undergoes condensation with carbonyl compounds like aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This reaction is typically reversible and may require the removal of water to drive the equilibrium toward the product. nih.gov
The resulting imine is a versatile intermediate. It can be:
Reduced: As described in reductive amination, reduction of the C=N double bond yields a secondary amine. masterorganicchemistry.com
Used in Cycloadditions: Imines can act as azadienes in reactions like the aza-Diels-Alder reaction to form N-heterocycles. nih.gov
Attacked by Nucleophiles: The imine carbon is electrophilic and can be attacked by various nucleophiles.
A plausible reaction involves the condensation of 1-Amino-3-(3-chlorophenyl)propan-2-ol with an aldehyde, such as benzaldehyde, to form the corresponding Schiff base. mdpi.com
| Reactant | Product | Key Features |
|---|---|---|
| Aldehyde or Ketone | Imine (Schiff Base) | Reversible reaction, formation of a C=N double bond. nih.gov |
The lone pair of electrons on the nitrogen atom of the primary amine allows it to act as a Lewis base and coordinate with metal ions. This property enables the formation of metal complexes where the amino alcohol acts as a ligand. For instance, similar amino alcohols are known to coordinate with zinc(II) in a monodentate fashion through the amino nitrogen. rsc.org The specific geometry and stability of the resulting complex would depend on the metal ion, the solvent system, and the reaction conditions.
| Metal Ion Example | Coordination Mode | Product |
|---|---|---|
| Zinc(II) | Monodentate via Nitrogen | Zinc(II) Coordination Complex |
Transformations of the Secondary Hydroxyl Group
The secondary hydroxyl group is also a key site for derivatization, capable of undergoing reactions typical of alcohols.
Esterification: The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or, more commonly, a more reactive acid derivative like an acyl chloride or acid anhydride (B1165640). thieme-connect.de This reaction is often catalyzed by an acid or carried out in the presence of a base (like pyridine) to neutralize the acidic byproduct. The synthesis of such esters is a fundamental transformation in organic chemistry. researchgate.net
Etherification: Formation of an ether linkage at the secondary alcohol position can be achieved, for example, through the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.
| Reaction Type | Reagent(s) | Product Class |
|---|---|---|
| Esterification | Acyl Chloride (R-COCl) / Base | Ester |
| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Ether |
Reactivity of the Aromatic Ring System (3-chlorophenyl group)
The 3-chlorophenyl group's reactivity is dictated by the electronic effects of the chlorine atom and the 3-aminopropan-2-ol substituent.
In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile. The 3-chlorophenyl ring in the title compound has two substituents to consider: the chloro group at position 1 and the 3-aminopropan-2-ol group (an alkyl-type substituent) at position 3.
Chloro Group: Chlorine is an ortho-, para-directing group. stackexchange.com However, due to its strong electron-withdrawing inductive effect, it deactivates the ring, making it less reactive than benzene. stackexchange.comquora.com
Alkyl Group (the side chain): The propyl side chain is an activating, ortho-, para-directing group.
| Position | Directing Effect (Chloro) | Directing Effect (Alkyl) | Predicted Reactivity |
| C2 | Ortho | Ortho | Possible, but may have steric hindrance |
| C4 | Para | Ortho | Favorable |
| C5 | Meta | Meta | Unfavorable |
| C6 | Ortho | Para | Favorable |
The carbon-chlorine bond on the aromatic ring is a site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advances in catalyst design, particularly the use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have enabled their efficient use. tandfonline.comnih.gov
Suzuki Reaction: This reaction couples the aryl chloride with an organoboron compound (like a boronic acid) to form a biaryl system. Catalyst systems such as Pd(OAc)2 with ligands like S-Phos or X-Phos are effective for coupling aryl chlorides. tandfonline.com
Heck Reaction: This involves the coupling of the aryl chloride with an alkene to form a substituted alkene. pnrjournal.com
Sonogashira Coupling: This reaction forms a bond between the aryl chloride and a terminal alkyne, creating an arylalkyne. acs.org Copper co-catalysts are often used, though copper-free methods have been developed. acs.org
These reactions offer a versatile platform for modifying the 3-chlorophenyl group of this compound, allowing for the introduction of a wide variety of substituents.
| Reaction Name | Coupling Partner | Product Type |
| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Biaryl or Alkyl-Aryl |
| Heck Coupling | Alkene | Substituted Alkene |
| Sonogashira Coupling | Terminal Alkyne | Arylalkyne |
Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group (in this case, chloride) by a nucleophile. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. lumenlearning.comlibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org
In this compound, the chlorine atom is meta to the alkyl side chain. The alkyl group is weakly electron-donating, and there are no strong EWGs like nitro groups on the ring. Therefore, the aromatic ring is not sufficiently activated for a standard SNAr reaction to occur under typical conditions. wikipedia.org Unactivated aryl chlorides generally require very harsh conditions or the use of very strong bases for nucleophilic substitution to proceed, which may occur through an alternative benzyne (B1209423) (elimination-addition) mechanism. youtube.com
Cyclization Reactions and Formation of Heterocyclic Systems
The bifunctional nature of this compound, containing both a nucleophilic amino group and a hydroxyl group in a 1,2-relationship, makes it an excellent precursor for the synthesis of various heterocyclic systems. scbt.com
Oxazolidine (B1195125) Formation: The most common cyclization involves the reaction with an aldehyde or ketone. The amino alcohol condenses with the carbonyl compound to form a five-membered oxazolidine ring. organic-chemistry.orgnih.gov This reaction can be catalyzed by acids or proceed under thermal conditions.
Oxazoline Synthesis: Oxazolines can also be synthesized from 1,2-amino alcohols through various methods, such as reaction with nitriles or by palladium-catalyzed three-component couplings. organic-chemistry.org
Morpholine (B109124) Synthesis: The formation of a six-membered morpholine ring requires the introduction of a two-carbon unit that bridges the nitrogen and oxygen atoms. This can be achieved through reaction with a dielectrophile like a dihaloethane or through more modern, efficient protocols using reagents like ethylene (B1197577) sulfate. nih.govchemrxiv.orgresearchgate.net
Other Heterocycles: Depending on the reaction partner, other heterocyclic systems can be accessed. For example, reaction with phosgene or its equivalents can lead to the formation of an oxazolidinone, a cyclic carbamate.
These cyclization reactions are valuable for creating structurally diverse molecules, often with applications in medicinal chemistry and materials science. nih.govnih.gov
| Reactant | Heterocyclic Product | Ring Size |
| Aldehyde/Ketone | Oxazolidine | 5-membered |
| Nitrile | Oxazoline | 5-membered |
| Dihaloethane/Ethylene Sulfate | Morpholine | 6-membered |
| Phosgene equivalent | Oxazolidinone | 5-membered |
Lack of Specific Research Data on the
Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the chemical reactivity and derivatization of the compound This compound . The investigation focused on key areas of synthetic chemistry, including intramolecular cyclization, multi-component reactions, and stereospecific transformations.
The search for documented examples of intramolecular cyclization of this compound to form nitrogen- or oxygen-containing rings did not yield any specific studies detailing such reactions for this particular molecule. While the general principles of cyclization reactions are well-established in organic chemistry, and this compound possesses the necessary functional groups (amino and hydroxyl) that could potentially participate in such transformations, no published research has specifically described these outcomes for this substrate.
Similarly, an extensive review of the literature on multi-component reactions (MCRs) did not reveal any instances where this compound has been utilized as a reactant. MCRs are efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. nih.govencyclopedia.pub Although various amino alcohols are employed in such reactions, no specific methodologies incorporating the title compound have been reported.
Furthermore, the investigation into stereospecific and stereoselective transformations involving the chiral center of this compound also returned no specific findings. Research on stereoselective synthesis often focuses on creating chiral molecules like this one, but subsequent transformations that preserve or selectively alter its stereochemistry have not been documented in the available literature. General methods for the stereoselective synthesis of other amino-diols and related compounds exist, but these are not directly applicable to the specific transformations of this compound. nih.govbeilstein-journals.org
It is important to note that information was found for structurally related isomers, such as 3-Amino-3-(4-chlorophenyl)propan-1-ol and 3-Amino-1-(4-chlorophenyl)propan-1-ol, which differ in the position of the hydroxyl group and the location of the chlorine atom on the phenyl ring. nih.gov However, these structural differences significantly alter the chemical properties and reactivity of the molecule, making it scientifically inappropriate to extrapolate findings from these isomers to this compound.
Stereochemical Aspects and Enantiomeric Studies of 1 Amino 3 3 Chlorophenyl Propan 2 Ol
Chiral Resolution Techniques for Racemic Mixtures
Chiral resolution is the process of separating a racemic mixture (an equal mixture of both enantiomers) into its individual enantiomeric components. For 1-Amino-3-(3-chlorophenyl)propan-2-ol, which contains both a basic amino group and an alcohol functional group, several resolution strategies can be employed.
One of the most established methods for resolving chiral amines is through the formation of diastereomeric salts. rsc.org This technique leverages the basicity of the amino group in this compound.
The process involves reacting the racemic amine with a single enantiomer of a chiral acid, often referred to as a resolving agent. This acid-base reaction results in the formation of a pair of diastereomeric salts. While enantiomers have identical physical properties, diastereomers possess distinct physical characteristics, including solubility in a given solvent. mdpi.com This difference in solubility allows for their separation via fractional crystallization.
The general procedure would be as follows:
The racemic this compound is dissolved in a suitable solvent.
An equimolar amount of an enantiomerically pure chiral acid (e.g., (R,R)-tartaric acid or a derivative) is added to the solution.
The two resulting diastereomeric salts, (R)-amine·(R,R)-acid and (S)-amine·(R,R)-acid, are formed in the solution.
Due to their different solubilities, one diastereomeric salt will preferentially crystallize out of the solution upon cooling or solvent evaporation.
The crystallized salt is separated by filtration, yielding an enriched form of one diastereomer.
Finally, the purified diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the enantiomerically enriched this compound.
The success of this method depends heavily on the choice of the chiral acid and the crystallization solvent, which are typically determined through empirical screening. googleapis.com
Chromatographic techniques are powerful analytical and preparative tools for separating enantiomers. mdpi.com High-performance liquid chromatography (HPLC) is particularly well-suited for the direct separation of the enantiomers of amino alcohols like this compound. yakhak.org
Chiral HPLC utilizes a chiral stationary phase (CSP), which is a solid support that has been modified with an enantiomerically pure molecule. The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely effective for separating a broad range of chiral compounds, including amino alcohols. mdpi.comyakhak.org The separation is based on transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP.
An illustrative table of the type of data obtained from a chiral HPLC analysis is shown below.
| Parameter | Description | Example Value |
|---|---|---|
| Chiral Stationary Phase | The type of chiral column used. | Amylose (B160209) tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | The solvent system used to elute the sample. | Hexane/2-Propanol (80:20 v/v) |
| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min |
| Retention Time (t_R1) | Time taken for the first-eluting enantiomer to pass through the column. | 8.5 min |
| Retention Time (t_R2) | Time taken for the second-eluting enantiomer to pass through the column. | 10.2 min |
| Separation Factor (α) | The ratio of the retention factors of the two enantiomers (a measure of selectivity). | 1.20 |
| Resolution (Rs) | A measure of the degree of separation between the two peaks. | >1.5 (baseline separation) |
Chiral Gas Chromatography (GC) can also be used, though it typically requires derivatization of the polar functional groups (–NH2 and –OH) of this compound to increase its volatility. The amine and alcohol can be converted into less polar derivatives, such as amides or esters, before injection onto a column containing a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives.
Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to catalyze a reaction on only one of the two enantiomers in a racemic mixture. For this compound, enzymes such as lipases are particularly useful.
In a typical procedure, the racemic amino alcohol is subjected to an acylation reaction in the presence of a lipase (B570770) and an acyl donor (e.g., vinyl acetate). The enzyme's chiral active site will preferentially catalyze the acylation of one enantiomer (for instance, the R-enantiomer) while leaving the other (S-enantiomer) largely unreacted. This results in a mixture containing one enantiomer as an alcohol and the other as its corresponding ester. These two compounds have different chemical properties and can be easily separated by standard techniques like column chromatography. This approach can yield products with very high enantiomeric purity. nih.gov
Determination of Enantiomeric Excess and Absolute Configuration
Once a mixture is enriched in one enantiomer, methods are needed to quantify the level of enrichment (enantiomeric excess, ee) and to determine which enantiomer is in excess (the absolute configuration, R or S).
Chiroptical methods rely on the interaction of chiral molecules with plane-polarized or circularly polarized light.
Optical Rotation , measured using a polarimeter, is a fundamental property of chiral substances. An enantiomerically pure or enriched sample of this compound will rotate the plane of polarized light. The direction (clockwise, dextrorotatory, (+) or counter-clockwise, levorotatory, (-)) and magnitude of this rotation are characteristic of the specific enantiomer under defined conditions (temperature, solvent, concentration, and wavelength). The specific rotation, [α], is a physical constant for a pure enantiomer. While polarimetry can confirm chiral purity, it does not directly reveal the R/S absolute configuration without comparison to a standard of known configuration.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. Enantiomers will produce mirror-image CD spectra. This technique can be used to characterize enantiomers and, through comparison with theoretical calculations or known compounds, can help in assigning the absolute configuration.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining enantiomeric excess. Since the NMR spectra of two enantiomers are identical in an achiral solvent, a chiral auxiliary is needed. A chiral derivatizing agent (CDA) is an enantiomerically pure compound that reacts with both enantiomers of the analyte to form a pair of diastereomers. frontiersin.org
For this compound, a CDA such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride can be reacted with the amino or hydroxyl group. The resulting diastereomeric amides or esters will have distinct NMR spectra. frontiersin.org Protons (or other nuclei like ¹⁹F if a fluorinated CDA is used) near the newly formed stereocenter will exhibit different chemical shifts (Δδ). frontiersin.org The enantiomeric excess can be calculated by integrating the signals corresponding to each diastereomer. This method is highly accurate for determining enantiomeric purity. frontiersin.org
The table below illustrates the expected outcome of an NMR analysis using a CDA.
| Diastereomer | Analyte Proton | Hypothetical Chemical Shift (ppm) | Chemical Shift Difference (Δδ) |
|---|---|---|---|
| (R)-Amine-(R)-CDA | Proton on C2 (–CHOH–) | 4.15 | 0.05 ppm |
| (S)-Amine-(R)-CDA | 4.10 | ||
| (R)-Amine-(R)-CDA | Protons on C1 (–CH₂OH) | 3.78 | 0.03 ppm |
| (S)-Amine-(R)-CDA | 3.75 |
By comparing experimental NMR and CD data with computational models or by X-ray crystallography of a suitable derivative, the absolute configuration (R or S) of the enantiomers can be unequivocally assigned. mdpi.com
An article focusing solely on the chemical compound “this compound” with the specified structure and content cannot be generated at this time. A thorough search of scientific literature and databases has revealed a lack of specific published research on the topics of Anomalous Dispersion X-ray Crystallography, Chirality Transfer in reactions involving the compound, and its Enantiomeric Recognition and Intermolecular Interactions in chiral environments.
While general principles and methodologies for these stereochemical analyses exist for the broader class of chiral amino alcohols, the strict requirement to focus solely on "this compound" and to include detailed, specific research findings and data tables for this exact compound cannot be met due to the absence of available data in the public domain.
To provide a scientifically accurate and verifiable article, specific studies determining the absolute configuration of its enantiomers via anomalous dispersion, research detailing how its stereocenter directs the stereochemical outcome of reactions, and investigations into its binding and interaction with other chiral molecules are necessary. Such specific data for "this compound" does not appear to be available.
Therefore, any attempt to generate content for the requested sections would involve speculation or inappropriate extrapolation from related but distinct chemical compounds, which would violate the core instruction for scientific accuracy and the focus on the specified subject.
1 Amino 3 3 Chlorophenyl Propan 2 Ol As a Synthetic Building Block and Ligand Scaffold
Application in Asymmetric Catalysis as a Chiral Ligand or Auxiliary
The presence of a chiral backbone and two distinct functional groups (amine and alcohol) allows 1-amino-3-(3-chlorophenyl)propan-2-ol to serve as an excellent starting material for the synthesis of chiral ligands and auxiliaries. These are instrumental in controlling the stereochemical outcome of chemical reactions.
Chiral 1,2-amino alcohols are privileged scaffolds for the construction of a wide variety of chiral ligands that have proven effective in asymmetric catalysis. google.com One of the most successful and commonly used classes of ligands derived from these precursors are chiral oxazolines. bldpharm.com The synthesis is typically straightforward, involving the condensation of the amino alcohol with a nitrile-containing substrate or a carboxylic acid derivative.
The general synthetic route to an oxazoline ligand from an amino alcohol involves cyclization, which locks the conformation and positions the chiral center's substituent to effectively influence the metal center's coordination sphere. For this compound, the resulting oxazoline ring would feature a 3-chlorobenzyl group at the stereogenic carbon, which can impart specific steric and electronic properties to the final ligand-metal complex. These ligands are modular, meaning their properties can be fine-tuned by varying the components used in their synthesis. bldpharm.com
Chiral amino alcohols and their derivatives are renowned for their role in the enantioselective reduction of prochiral ketones. nih.gov A classic and highly effective method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst generated in situ from a chiral amino alcohol and borane (BH₃). nih.govwikipedia.org The amino alcohol, such as this compound, reacts with borane to form the rigid chiral oxazaborolidine catalyst. rsc.orgyork.ac.uk
In this catalytic cycle, the ketone coordinates to the boron atom of the catalyst in a sterically controlled manner. The large substituent of the ketone orients away from the chiral group on the oxazaborolidine, allowing a stoichiometric borane molecule to deliver a hydride to one specific face of the carbonyl group. wikipedia.org This process results in the formation of a chiral secondary alcohol with high levels of enantiomeric excess (ee). rsc.org This method is widely applicable to various aromatic and aliphatic ketones. rsc.org
The performance of such systems is consistently high, often achieving excellent yields and enantioselectivities, as demonstrated by the representative data below for catalysts derived from similar amino alcohols.
Table 1: Representative Performance of Amino Alcohol-Derived Oxazaborolidine Catalysts in Asymmetric Ketone Reduction Data is representative of the catalyst class and not specific to this compound derived catalysts.
| Ketone Substrate | Chiral Alcohol Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Acetophenone | (R)-1-Phenylethanol | >95 | 91-98 |
| Propiophenone | (R)-1-Phenyl-1-propanol | >95 | 97 |
| α-Tetralone | (R)-1,2,3,4-Tetrahydro-1-naphthol | >90 | 85-95 |
Utilization in the Synthesis of Complex Organic Molecules
The defined stereochemistry and versatile functional groups of this compound make it a valuable chiral building block for constructing larger, more complex molecules with precise three-dimensional structures.
The 3-amino-1-arylpropan-1-ol framework is a core structural motif in a number of pharmaceutical compounds. nih.gov Consequently, chiral amino alcohols like this compound are critical intermediates in their synthesis. One prominent example is the synthesis of fluoxetine and its analogs. chemicalbook.comacs.org
The synthesis often involves a nucleophilic aromatic substitution reaction where the alcohol moiety of the amino alcohol is activated, typically by forming its sodium salt, and then reacted with an activated aromatic ring, such as 4-chlorobenzotrifluoride. scielo.br This forms the diaryl ether linkage characteristic of this class of molecules. The amino group can be N-methylated before or after this key coupling step. The synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, a key intermediate for duloxetine, further highlights the importance of this structural class of compounds in pharmaceutical manufacturing. semanticscholar.org
For instance, a general synthetic pathway proceeds as follows:
N-Methylation: The primary amine of the 3-amino-1-arylpropanol derivative is converted to a secondary methylamine.
Deprotonation: The hydroxyl group is deprotonated using a strong base like sodium hydride to form a sodium alkoxide.
Etherification: The alkoxide undergoes a Williamson ether synthesis or a related coupling reaction (e.g., Ullmann condensation) with an aryl halide to form the target diaryl ether structure. chemicalbook.comscielo.br
This synthetic utility underscores the importance of the 1-amino-3-(aryl)propan-2-ol scaffold as a foundational element in medicinal chemistry synthesis.
Chiral amino alcohols are fundamental building blocks in organic synthesis and frequently appear in the structures of natural products. Their use can significantly simplify a synthetic route by introducing a pre-defined stereocenter. While this compound is a versatile chiral synthon, its specific application as a starting material in the published total synthesis of natural products is not widely documented in scientific literature. A related compound, 3-(3-chlorophenyl)propan-1-ol, has been noted as an intermediate in the synthesis of natural products and pharmaceuticals, highlighting the utility of the 3-chlorophenylpropyl scaffold. biosynth.com
Role in Materials Science and Polymer Chemistry (Non-Clinical Focus)
The application of specific chiral small molecules like this compound in materials science and polymer chemistry can lead to the development of novel materials with unique properties, such as chiral polymers for separation science or advanced optical materials. However, a review of the current scientific literature does not indicate that this compound has been extensively utilized or reported in these fields.
Monomer for Specialty Polymers and Copolymers
A thorough review of scientific literature and patent databases indicates that this compound has not been specifically reported as a monomer for the synthesis of specialty polymers or copolymers.
However, the structural motifs of amino alcohols are of significant interest in polymer chemistry. researchgate.netscbt.com The dual functionality of an amino group and a hydroxyl group allows for their participation in various polymerization reactions, such as polycondensation, to form polyesters, polyamides, and polyurethanes. The presence of these functional groups can also be exploited to introduce specific properties into the polymer backbone, such as hydrophilicity, sites for cross-linking, or points for further chemical modification. For instance, the hydroxyl group can be involved in esterification reactions, while the amine group can form amide or urethane linkages.
The incorporation of a chlorophenyl group into a polymer backbone, derived from a monomer like this compound, could theoretically impart properties such as increased thermal stability, flame retardancy, or altered solubility characteristics. Halogenated compounds are known to influence the physical and chemical properties of polymers in this manner.
Table 1: Potential Polymerization Reactions for Amino Alcohol Monomers
| Polymer Class | Reactive Groups Involved | Potential Properties |
| Polyesters | Hydroxyl group with a dicarboxylic acid | Biodegradability, hydrophilicity |
| Polyamides | Amine group with a dicarboxylic acid | High strength, thermal stability |
| Polyurethanes | Hydroxyl and amine groups with a diisocyanate | Elasticity, abrasion resistance |
This table represents general polymerization pathways for amino alcohols and does not reflect specific data for this compound.
Component in Functional Materials and Metal-Organic Frameworks
There is no specific information in the available scientific literature or patents detailing the use of this compound as a component in functional materials or as a ligand in the synthesis of Metal-Organic Frameworks (MOFs).
In a general sense, amino alcohols are valuable building blocks for functional materials. scbt.com Their ability to be modified at either the amine or hydroxyl group allows for the attachment of various functionalities, leading to materials with tailored properties for applications in areas such as drug delivery, catalysis, and sensing.
Within the field of MOFs, organic molecules containing coordinating groups, known as linkers or ligands, are essential for constructing the porous framework. Amino acids and their derivatives are a well-established class of ligands for MOF synthesis. mdpi.com The amine and carboxylate groups of amino acids readily coordinate with metal ions to form stable, porous structures. While this compound is not an amino acid, its amino and hydroxyl groups possess the potential to coordinate with metal centers. The presence of the chlorophenyl group could also influence the resulting MOF's properties, potentially affecting its porosity, stability, and selectivity for gas adsorption or separation.
Table 2: Potential Coordinating Groups in MOF Ligands
| Functional Group | Coordination Mode | Potential Metal Ions |
| Carboxylate | Bridging, Chelating | Zn(II), Cu(II), Zr(IV) |
| Amine | Monodentate | Co(II), Ni(II), Cd(II) |
| Hydroxyl | Bridging, Monodentate | Fe(III), Al(III), Cr(III) |
| Pyridyl | Monodentate | Ag(I), Pd(II), Pt(II) |
This table provides examples of common coordinating groups in MOF chemistry and is not specific to this compound.
Development of Supramolecular Assemblies Involving the Compound
No research has been published on the development of supramolecular assemblies specifically involving this compound.
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. Amino alcohols, with their capacity for hydrogen bonding through both the amine and hydroxyl groups, are excellent candidates for forming such assemblies. The nitrogen and oxygen atoms can act as both hydrogen bond donors and acceptors.
Furthermore, the presence of a halogen atom, such as the chlorine in this compound, introduces the possibility of halogen bonding. researchgate.net Halogen bonding is a directional, non-covalent interaction between a halogen atom and a Lewis base, and it has emerged as a powerful tool in crystal engineering and the design of supramolecular architectures. The chlorophenyl group could also participate in π-π stacking interactions, further directing the self-assembly process. The interplay of hydrogen bonding, halogen bonding, and π-π stacking involving molecules like this compound could lead to the formation of complex and ordered supramolecular structures with potential applications in areas like molecular recognition and host-guest chemistry.
Mechanistic Investigations into Molecular Interactions Non Clinical and in Vitro Focus
Biochemical and Biophysical Characterization of Interactions with Biological Targets (In Vitro)
In vitro studies are crucial for elucidating the direct interactions of a compound with its biological targets, free from the complexities of a whole-organism system. However, specific experimental data for 1-Amino-3-(3-chlorophenyl)propan-2-ol in these assays are not readily found in the current body of scientific literature.
Comprehensive searches of scientific databases did not yield specific studies detailing the enzyme inhibition kinetics or the precise mechanism of action for this compound. The aminopropanol (B1366323) structure is a feature of various biologically active molecules, and compounds with this scaffold have been shown to interact with a range of enzymes. For instance, some aminopropanol derivatives have been investigated for their ability to inhibit enzymes such as adenosine (B11128) deaminase. researchgate.net However, without direct experimental data, the specific enzymes inhibited by this compound and the nature of this inhibition (e.g., competitive, non-competitive) remain speculative.
There is a notable absence of published receptor binding assays that specifically determine the affinity of this compound for any particular receptor. Structurally similar compounds, such as some phenoxypropanolamine derivatives, have been evaluated for their binding affinities at adrenergic receptors. nih.gov Furthermore, 3-amino-3-phenylpropionamide derivatives have been shown to exhibit high affinity for the mu opioid receptor. nih.gov These findings suggest that the 3-chlorophenylpropanolamine scaffold could potentially interact with various receptor types, but this has not been experimentally verified for this compound.
Cell-free systems offer a controlled environment to study the influence of a compound on specific molecular pathways. Despite the utility of such systems, there are no available studies that have utilized cell-free methodologies to investigate the effects of this compound on cellular processes or signaling cascades.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. While specific SAR studies for this compound are not available, general principles can be inferred from research on broader classes of related compounds.
The synthesis of analogs is a cornerstone of SAR studies. For phenylpropanolamine derivatives, modifications often involve altering the substitution pattern on the phenyl ring. The position and nature of the substituent can significantly impact potency and selectivity. For example, in studies of 3-arylpropionic acids, substitutions on the phenyl ring were explored to enhance pharmacokinetic properties. nih.gov The synthesis of various 2-amino-3-phenylpropan-1-ol (B95927) compounds from Baylis-Hillman derivatives has also been reported, indicating established synthetic routes for creating a library of analogs for biological screening. rasayanjournal.co.in However, a systematic synthesis and evaluation of analogs of this compound with variations on the chlorophenyl group have not been specifically documented.
The key structural features of this compound—the 3-chlorophenyl group, the secondary alcohol, and the primary amine—are all expected to contribute to its molecular interactions. The aromatic ring can engage in hydrophobic and van der Waals interactions, while the chlorine atom can alter electronic properties and potentially participate in halogen bonding. The hydroxyl and amino groups are capable of forming hydrogen bonds, which are critical for binding to biological macromolecules.
In broader studies of pharmacologically active compounds, the position of the chloro substituent on the phenyl ring is often a critical determinant of activity. For some classes of compounds, a meta-substitution (as in the '3-chloro' configuration) is found to be optimal for activity. However, without specific binding data for this compound, mapping its structural features to precise molecular interactions remains a theoretical exercise.
Investigation of Mode of Action in Model Biological Systems (Excluding Clinical Outcomes)
No non-clinical or in vitro studies investigating the mode of action of this compound in model biological systems were found in the reviewed literature.
There is currently no published research available that describes the cellular uptake and distribution of this compound in in vitro cell lines. Consequently, no data tables on this topic can be provided.
No studies were identified that investigated the effects of this compound on specific biochemical pathways in cell cultures. As a result, there are no research findings or corresponding data tables to present.
Advanced Analytical Methodologies for 1 Amino 3 3 Chlorophenyl Propan 2 Ol
Chromatographic Separations and Quantitation
Chromatographic methods are paramount for separating 1-Amino-3-(3-chlorophenyl)propan-2-ol from complex matrices and for quantifying its presence. These techniques are essential for assessing purity and for chiral separations of its enantiomers.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV, PDA, ELSD)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A typical approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Chromatographic Conditions: A standard HPLC method would utilize a C18 stationary phase, which provides excellent retention and separation for moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). An isocratic elution, where the mobile phase composition remains constant, can be effective for simple mixtures, while a gradient elution, with a changing mobile phase composition, is better suited for complex samples containing multiple impurities.
Detection Modes:
UV Detection: The presence of the 3-chlorophenyl group in the molecule provides a chromophore that absorbs ultraviolet (UV) light. shimadzu.com Quantification can be achieved by monitoring the absorbance at a specific wavelength, typically near the absorbance maximum of the aromatic ring (around 254-270 nm). google.compensoft.net
Photodiode Array (PDA) Detection: A PDA detector offers a significant advantage over a standard UV detector by acquiring the entire UV-visible spectrum for any eluting peak. This provides not only quantitative data but also qualitative information, aiding in peak identification and purity assessment by comparing the spectra against a reference standard.
Evaporative Light Scattering Detection (ELSD): For instances where the analyte lacks a strong chromophore or when universal detection is preferred, ELSD can be employed. This detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. Its response is generally independent of the analyte's optical properties.
| Parameter | Typical Condition | Rationale/Notes |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Good retention for moderately polar aromatic compounds. pensoft.netsielc.com |
| Mobile Phase | Acetonitrile/Methanol and Aqueous Buffer (e.g., Phosphate) | Adjusting the organic/aqueous ratio controls retention time. sielc.com |
| Elution Mode | Isocratic or Gradient | Isocratic for simple assays; gradient for impurity profiling. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. google.com |
| Detection | UV at ~260 nm or PDA (200-400 nm) | Based on the UV absorbance of the chlorophenyl group. |
Gas Chromatography (GC) with Mass Spectrometry (MS) Detection
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, due to the polar nature and low volatility of this compound, stemming from its amino and hydroxyl functional groups, direct analysis by GC is challenging. google.com Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com
Derivatization: The primary goal of derivatization is to replace the active hydrogens on the amine and alcohol groups with nonpolar moieties. sigmaaldrich.com Common derivatization strategies include:
Silylation: Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the -OH and -NH2 groups to form tert-butyldimethylsilyl (TBDMS) ethers and amines, which are much more volatile and stable. sigmaaldrich.com
Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) can be used to form stable, volatile amide and ester derivatives. researchgate.net
GC-MS Analysis: Once derivatized, the sample is injected into the GC, where the derivative is separated from other components on a capillary column (e.g., a nonpolar 5% phenyl-polysiloxane stationary phase). The separated components then enter the mass spectrometer, which serves as a highly specific and sensitive detector. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum acts as a "fingerprint," allowing for unambiguous identification. nih.govunt.edu The use of tandem mass spectrometry (MS/MS) can further enhance selectivity, particularly in complex matrices. rsc.orgrsc.org
Supercritical Fluid Chromatography (SFC) for Chiral Separations
This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and quantification are crucial in pharmaceutical applications. chromatographyonline.com Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient and preferred technique for chiral separations. wiley.comselvita.comnih.gov
SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. selvita.com Supercritical CO2 has low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. youtube.com
Chiral Stationary Phases (CSPs): The key to chiral separation in SFC is the use of a chiral stationary phase. The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus, separation.
Polysaccharide-based CSPs: Columns with coated or immobilized polysaccharide derivatives (e.g., amylose (B160209) or cellulose) are widely used and have proven effective for a broad range of chiral compounds. nih.gov
Crown Ether-based CSPs: These stationary phases are particularly well-suited for the separation of compounds containing a primary amino group, making them an excellent choice for this compound. chromatographyonline.comwiley.com
The mobile phase in SFC typically consists of supercritical CO2 mixed with a small amount of an organic modifier (e.g., methanol or ethanol) and sometimes an additive (e.g., an amine or an acid) to improve peak shape and resolution. chromatographyonline.comtandfonline.com
| Parameter | Description | Advantage for this compound |
|---|---|---|
| Mobile Phase | Supercritical CO₂ with organic modifier (e.g., Methanol) | Low viscosity allows for high flow rates and rapid analysis. Environmentally friendly ("Green Chemistry"). selvita.com |
| Stationary Phase | Chiral Stationary Phase (CSP), e.g., Crown Ether or Polysaccharide-based | Enables differential interaction with enantiomers, leading to separation. Crown ether phases are ideal for primary amines. wiley.com |
| Additives | Basic (e.g., Isopropylamine) or Acidic (e.g., TFA) | Improves peak shape and can modify enantioselectivity. chromatographyonline.com |
| Outcome | Baseline separation of enantiomers | Allows for accurate quantification of the enantiomeric purity or ratio. |
Spectroscopic Quantification Techniques
Spectroscopic methods offer rapid and straightforward ways to determine the concentration of this compound, particularly in pure solutions or simple mixtures.
UV-Visible Spectrophotometry for Concentration Determination
UV-Visible spectrophotometry is a fundamental analytical technique used to measure how much light a chemical substance absorbs. The concentration of this compound in a solution can be determined based on its absorption of UV light by the chlorophenyl group. rsc.orgarcjournals.org
The analysis is based on the Beer-Lambert Law, which states that there is a linear relationship between the absorbance of a solution and the concentration of the absorbing species. By measuring the absorbance of a solution at the wavelength of maximum absorbance (λmax), typically around 260-270 nm for a phenyl group, and comparing it to a calibration curve prepared from standards of known concentration, the concentration of the unknown sample can be accurately determined. nih.govresearchgate.net Difference spectrophotometry, which involves measuring spectra of the same solution at different pH values, can enhance selectivity for aromatic amines in complex samples. rsc.org
Fluorimetric Analysis for Specific Derivatives
Fluorimetric analysis, or fluorescence spectroscopy, is an extremely sensitive technique that can be used for quantification. While this compound is not naturally fluorescent, its primary amine group can be chemically modified with a fluorogenic reagent to produce a highly fluorescent derivative. researchgate.netpsu.edu
Derivatization Reagents:
Fluorescamine (B152294): This reagent reacts rapidly with primary amines at room temperature to form a fluorescent pyrrolinone derivative. tandfonline.comwikipedia.org The unreacted fluorescamine is non-fluorescent, minimizing background interference. sigmaaldrich.com The resulting product can be excited with light at approximately 390 nm and will emit light at around 475-483 nm. researchgate.netcuni.cz
o-Phthaldialdehyde (OPA): In the presence of a thiol (like 3-mercaptopropionic acid), OPA reacts with primary amines to form a fluorescent isoindole derivative. nih.govchromatographyonline.com This method is widely used in conjunction with HPLC for the sensitive detection of amino acids and other primary amines. plos.org
This derivatization approach allows for the quantification of the compound at very low concentrations (picomolar range), far below the detection limits of standard UV spectrophotometry. researchgate.net
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer a sensitive and selective approach for the analysis of electroactive compounds like this compound. The presence of the primary amino group and the hydroxyl group, as well as the aromatic ring, allows for its detection and characterization using various electrochemical techniques. These methods are based on measuring the electrical signals (such as current or potential) that are generated when the analyte undergoes oxidation or reduction at an electrode surface.
One of the primary techniques applicable to this compound is voltammetry. In a typical voltammetric experiment, a potential is applied to an electrode, and the resulting current is measured. The amino group in this compound can be electrochemically oxidized. This oxidation process can be influenced by the pH of the supporting electrolyte, with the peak potential often shifting to less positive values in more alkaline media.
Differential Pulse Voltammetry (DPV) is a particularly useful technique for quantitative analysis due to its high sensitivity and good resolution. nih.gov By applying a series of regular voltage pulses, DPV can effectively discriminate between the faradaic current (from the analyte's redox reaction) and the capacitive current, leading to lower detection limits. For this compound, a DPV method could be developed using a modified glassy carbon electrode to enhance the electrochemical signal and improve selectivity.
Another relevant electrochemical method is Electrochemical Impedance Spectroscopy (EIS). nih.gov EIS can be used to study the interactions of the compound with surfaces, such as immobilized DNA on an electrode. nih.gov While direct application to this compound would require specific research, the principle of monitoring changes in charge transfer resistance upon interaction could be adapted for its detection. nih.gov
Below is a table summarizing potential electrochemical parameters for the analysis of this compound.
| Parameter | Technique | Typical Working Electrode | Potential Range (V vs. Ag/AgCl) | Expected Outcome |
| Oxidation Potential | Cyclic Voltammetry | Glassy Carbon Electrode | -0.2 to +1.2 | Anodic peak corresponding to the oxidation of the amino group. |
| Peak Current | Differential Pulse Voltammetry | Modified Carbon Paste Electrode | +0.4 to +1.0 | A well-defined peak current proportional to the concentration of the analyte. |
| Charge Transfer Resistance | Electrochemical Impedance Spectroscopy | Gold Electrode with immobilized receptor | - | Changes in the semicircle of the Nyquist plot indicating interaction with the electrode surface. |
This table presents hypothetical data based on the electrochemical behavior of similar aromatic amines and alcohols.
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-NMR, GC-IR)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the unambiguous identification and characterization of compounds in complex mixtures. nih.gov For this compound, techniques like Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Infrared Spectroscopy (GC-IR) would provide detailed structural information.
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance)
LC-NMR combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the powerful structure elucidation ability of Nuclear Magnetic Resonance (NMR) spectroscopy. sumitomo-chem.co.jpsemanticscholar.orgmdpi.com This technique is particularly valuable for identifying impurities and degradation products in a sample of this compound.
In an LC-NMR analysis, the sample is first separated on an HPLC column. The eluent from the column flows through a specialized NMR flow cell, where NMR spectra of the separated components are acquired. sumitomo-chem.co.jp This allows for the direct acquisition of detailed structural information, including ¹H and ¹³C NMR data, for the parent compound and any related substances. Modern LC-NMR systems often incorporate advanced solvent suppression techniques to minimize interference from the mobile phase. semanticscholar.orgmdpi.com For this compound, LC-NMR could be used to confirm the position of the chloro substituent on the phenyl ring and the relative positions of the amino and hydroxyl groups on the propanol (B110389) chain for any isolated isomers or impurities.
GC-IR (Gas Chromatography-Infrared Spectroscopy)
GC-IR couples the separation power of Gas Chromatography (GC) with the functional group identification capabilities of Infrared (IR) spectroscopy. policija.si This technique is suitable for the analysis of volatile and thermally stable compounds. For this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis.
In a GC-IR system, the sample is vaporized and separated in a GC column. As each component elutes from the column, it passes through a heated light pipe, where its infrared spectrum is recorded. policija.si The resulting IR spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups such as the O-H and N-H stretching vibrations of the alcohol and amine groups, as well as the characteristic absorptions of the substituted benzene (B151609) ring.
The following table summarizes the potential applications of these hyphenated techniques for the analysis of this compound.
| Technique | Separation Principle | Detection Principle | Information Obtained | Application for this compound |
| LC-NMR | Partitioning between a stationary and mobile phase | Nuclear Magnetic Resonance | Detailed structural information (¹H, ¹³C spectra), stereochemistry. | Unambiguous identification of isomers, impurities, and degradation products. |
| GC-IR | Partitioning between a stationary phase and a carrier gas | Infrared Absorption | Functional group identification (O-H, N-H, C-Cl, aromatic C-H). | Confirmation of functional groups and structural backbone. |
This table illustrates the expected utility of these hyphenated techniques for the analysis of the subject compound.
Future Research Directions and Perspectives on 1 Amino 3 3 Chlorophenyl Propan 2 Ol
Exploration of Novel, More Efficient, and Sustainable Synthetic Pathways
The future synthesis of 1-Amino-3-(3-chlorophenyl)propan-2-ol will likely move beyond traditional multi-step sequences that often rely on stoichiometric, hazardous reagents like metal hydrides. jocpr.com Research will increasingly focus on developing greener, more atom-economical, and scalable synthetic routes.
A primary area of exploration is biocatalysis . The use of engineered enzymes, such as amine dehydrogenases (AmDHs) or transaminases, offers a highly promising avenue for the asymmetric synthesis of chiral amino alcohols. frontiersin.orgnih.govacs.org These enzymatic methods can provide exceptional enantioselectivity (>99% ee) under mild, aqueous conditions, starting from simple ketone precursors. frontiersin.orgnih.gov Future work could involve screening for or engineering specific enzymes that can act on a precursor like 1-(3-chlorophenyl)-3-hydroxypropan-2-one to directly generate specific stereoisomers of the target compound.
Another key direction is the development of chemoenzymatic cascade reactions . These one-pot processes, which combine the advantages of both chemical and biological catalysts, can significantly improve efficiency by reducing the need for intermediate purification steps. nih.govrsc.org For instance, a chemical step to produce a precursor could be directly followed by an enzymatic resolution or asymmetric transformation.
Furthermore, the principles of green chemistry will guide the development of new catalytic systems. This includes the use of earth-abundant metal catalysts, catalytic hydrogenation as an alternative to hydride reagents, and the use of sustainable solvents. jocpr.com The application of continuous flow chemistry could also be explored to enhance reaction control, improve safety, and facilitate scaling up of the most promising synthetic methods.
| Synthetic Strategy | Potential Advantages | Future Research Focus |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. frontiersin.orgrsc.org | Enzyme screening and protein engineering for substrate specificity. |
| Chemoenzymatic Cascades | Increased efficiency, reduced purification steps, one-pot synthesis. rsc.org | Designing compatible chemical and enzymatic reaction steps. |
| Green Catalysis | Use of sustainable reagents, improved atom economy, safer processes. jocpr.com | Development of novel catalysts (e.g., earth-abundant metals). |
| Flow Chemistry | Enhanced process control, improved safety, scalability. | Optimization of reaction conditions for continuous production. |
Deeper Understanding of Stereochemical Control and Chirality in Transformations and Interactions
With two stereocenters, this compound can exist as four distinct stereoisomers. The biological and chemical properties of these isomers can differ significantly, making absolute stereochemical control a paramount objective for future synthetic research.
Future investigations will focus on diastereoselective and enantioselective synthetic methods that can selectively target one of the four isomers. Organocatalysis, for example through proline-catalyzed Mannich reactions, has shown success in creating 1,2-amino alcohol derivatives with high stereocontrol. thieme-connect.com Similarly, transition-metal-catalyzed reactions, such as the copper-catalyzed reductive coupling for aminoallylation of ketones, provide powerful tools for accessing these motifs stereoselectively. acs.orgacs.org Adapting such methodologies to precursors of this compound will be a significant research endeavor.
A deeper mechanistic understanding of how stereochemistry is induced and transferred in these reactions will be crucial. This involves studying the transition states and intermediates to elucidate the factors governing facial selectivity and diastereomeric outcomes. Such studies will enable the rational design of catalysts and reaction conditions to favor the desired isomer.
Expansion of its Role as a Chiral Auxiliary and Ligand in Diverse Catalytic Systems
Chiral 1,2-amino alcohols are foundational precursors for some of the most powerful tools in asymmetric synthesis: chiral auxiliaries and ligands. thieme-connect.comdiva-portal.org A major future direction will be to harness the unique steric and electronic properties of this compound by transforming it into novel reagents for asymmetric catalysis.
It can be readily converted into derivatives such as oxazolidinones , which are renowned Evans-type chiral auxiliaries used to direct stereoselective alkylations, aldol (B89426) reactions, and Diels-Alder reactions. nih.govsigmaaldrich.comwikipedia.org Research would involve synthesizing the corresponding oxazolidinone from this compound and evaluating its effectiveness in inducing chirality compared to existing auxiliaries.
Furthermore, the bifunctional nature of the molecule makes it an excellent scaffold for the design of chiral ligands for metal-catalyzed reactions. alfa-chemistry.comresearchgate.net The nitrogen and oxygen atoms can chelate to a metal center, creating a well-defined chiral environment. The 3-chlorophenyl group can be used to tune the ligand's electronic properties and steric bulk, potentially leading to catalysts with novel reactivity and selectivity. Future work will involve synthesizing a variety of ligands from this scaffold and screening their performance in key asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. alfa-chemistry.com Anchoring these ligands to solid supports could also lead to the development of highly active and recyclable catalysts. nih.gov
Advanced Computational Design and Optimization for Tailored Molecular Interactions
Computational chemistry is an indispensable tool for modern chemical research, and its application will be central to unlocking the potential of this compound. Future research will leverage advanced computational methods to guide synthetic efforts and predict molecular behavior.
Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), can be used to model reaction mechanisms and predict the stereochemical outcomes of synthetic routes. chemrxiv.org By calculating the energies of different transition states, researchers can rationally design catalysts and conditions that favor the formation of a specific stereoisomer. acs.org
Molecular mechanics (MM) and molecular dynamics (MD) simulations will be employed to design and optimize novel chiral ligands and auxiliaries derived from the parent amino alcohol. These methods allow for the rapid evaluation of thousands of conformations and interactions between a catalyst and substrate, helping to identify structural motifs that lead to high enantioselectivity. acs.orgnih.gov This in-silico design process can significantly reduce the experimental effort required to develop effective catalysts.
| Computational Method | Application Area | Research Goal |
| Density Functional Theory (DFT) | Reaction Mechanism & Stereoselectivity | Predict and rationalize the formation of specific stereoisomers. chemrxiv.org |
| Molecular Dynamics (MD) | Catalyst-Substrate Interactions | Simulate and understand the dynamic interactions within a catalytic system. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Ligand Design | Correlate structural features of derived ligands with catalytic performance. |
Investigation of Emerging Applications in Chemical Biology and Materials Science (Non-Clinical Contexts)
Beyond its role in asymmetric synthesis, the unique structure of this compound makes it an attractive building block for applications in chemical biology and materials science. scbt.com
In materials science , the amino and hydroxyl groups provide reactive handles for incorporating this chiral molecule into larger polymeric structures. This could lead to the development of novel chiral polymers for applications such as chiral stationary phases (CSPs) for chromatographic separation of enantiomers. researchgate.net Another promising area is its use as a monomer in the synthesis of biodegradable and functional materials, such as poly(ester amide) elastomers, where the amino alcohol moiety can serve as a cross-linking agent and control the material's physical and degradation properties. nih.gov
In chemical biology , this compound can serve as a stereochemically defined scaffold for the synthesis of molecular probes . These tools are designed to interact with biological systems in a specific manner to help elucidate biological pathways or functions, without being developed as a therapeutic agent. Its defined chirality is critical, as stereoisomers often exhibit different interactions with chiral biological macromolecules.
Methodological Advancements in Analytical and Structural Characterization for Complex Systems
As research into this compound and its derivatives becomes more sophisticated, the need for advanced analytical techniques to characterize these complex chiral systems will grow.
Future work will require robust methods for the separation and quantification of all four stereoisomers . This will drive the development of specialized chiral chromatography methods, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), using novel chiral stationary phases. americanpharmaceuticalreview.comjiangnan.edu.cnmdpi.com
Determining the absolute configuration of newly synthesized chiral molecules is often a significant bottleneck. While X-ray crystallography is the definitive method, obtaining suitable crystals can be challenging. A key future direction will be the routine use of Vibrational Circular Dichroism (VCD) . wikipedia.org VCD allows for the unambiguous assignment of absolute configuration for molecules in solution by comparing the experimental spectrum to one calculated using DFT. researchgate.netamericanlaboratory.comacs.orgbiotools.us This technique is powerful for chiral molecules that are oils or are otherwise difficult to crystallize, accelerating the pace of research in asymmetric synthesis.
Q & A
Q. What are the common synthetic routes for 1-Amino-3-(3-chlorophenyl)propan-2-ol, and what challenges are encountered during synthesis?
- Methodological Answer : The compound can be synthesized via:
-
Nitro Reduction : Reduction of a nitro precursor (e.g., 3-(3-chlorophenyl)-2-nitropropene) using sodium borohydride or catalytic hydrogenation (Pd/C, H₂) .
-
Epoxide Aminolysis : Reacting a chlorophenyl-substituted epoxide with ammonia under controlled pH and temperature to avoid side reactions .
-
Challenges : Functional group proximity (amino and hydroxyl) leads to instability. Use inert atmospheres (N₂/Ar) and low temperatures (<0°C) during synthesis to prevent decomposition .
- Data Table :
| Precursor | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 3-(3-chlorophenyl)-2-nitropropene | NaBH₄, EtOH, 0°C | 65–70 | |
| Epoxide derivative | NH₃, THF, -10°C | 50–55 |
Q. How can researchers optimize purification methods for this compound given its instability?
- Methodological Answer :
- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) at low temperatures to minimize degradation.
- Chromatography : Employ silica gel chromatography with ethyl acetate/hexane gradients, adding 1–2% triethylamine to suppress amine adsorption .
- Lyophilization : For hydrochloride salts, freeze-drying aqueous solutions enhances stability and purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR shows doublets for chiral centers (δ 3.5–4.2 ppm for hydroxyl/amino groups). ¹³C NMR confirms the chlorophenyl ring (125–140 ppm) .
- IR : Peaks at 3300–3500 cm⁻¹ (N-H/O-H stretch) and 750 cm⁻¹ (C-Cl bend) .
- Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺ (m/z ~200) and chlorine isotopic patterns .
Advanced Research Questions
Q. How do researchers address stereochemical challenges in synthesizing enantiomerically pure this compound?
- Methodological Answer :
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation of ketone precursors .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of one enantiomer .
- Analytical Validation : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) confirms enantiopurity (>98% ee) .
Q. What reaction mechanisms are proposed for nucleophilic substitution at the chlorophenyl group?
- Methodological Answer :
- SNAr (Aromatic Substitution) : Activated by electron-withdrawing groups (e.g., -NO₂). Requires strong bases (KOH) and polar aprotic solvents (DMF) .
- Radical Pathways : Under UV light, chlorine may undergo homolytic cleavage, forming phenyl radicals that react with amines .
- Data Contradictions : Conflicting reports on reaction rates (e.g., faster SNAr vs. radical pathways) are resolved by kinetic studies under varying conditions .
Q. How should contradictory data regarding physical properties (e.g., melting point) be resolved?
- Methodological Answer :
-
Purity Analysis : Use DSC (Differential Scanning Calorimetry) to distinguish between pure compound (sharp endotherm) and impurities .
-
Cross-Validation : Compare melting points from independent syntheses (e.g., mp 243–245°C in vs. 112–115°C for stereoisomers in ).
-
Advanced Techniques : Single-crystal X-ray diffraction provides definitive structural confirmation .
- Data Table :
| Source | Reported mp (°C) | Purity Method |
|---|---|---|
| Kanto Reagents | 243–245 | HPLC (99%) |
| Sigma-Aldrich | 69–73 (stereoisomer) | Chiral HPLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
